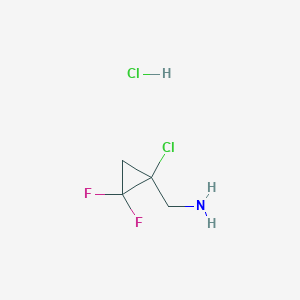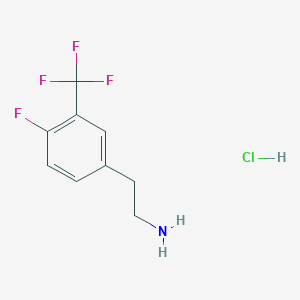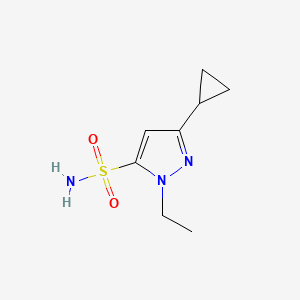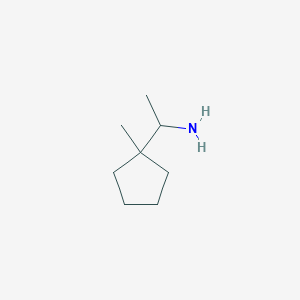
5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a difluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with 2,4-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve the highest yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The difluoroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The difluoroaniline moiety may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-4H-1,2,4-triazole: A precursor in the synthesis of the compound.
2,4-Difluoroaniline: Another precursor used in the synthesis.
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl derivatives: Compounds with similar triazole structures but different substituents.
Uniqueness
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline is unique due to the presence of both the triazole ring and the difluoroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F2N4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
5-(4,5-dimethyl-1,2,4-triazol-3-yl)-2,4-difluoroaniline |
InChI |
InChI=1S/C10H10F2N4/c1-5-14-15-10(16(5)2)6-3-9(13)8(12)4-7(6)11/h3-4H,13H2,1-2H3 |
InChI Key |
XFZJCVQVGPCFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C2=CC(=C(C=C2F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-3,3-dimethyloxiran-2-yl]methanol](/img/structure/B13526754.png)




![2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)







